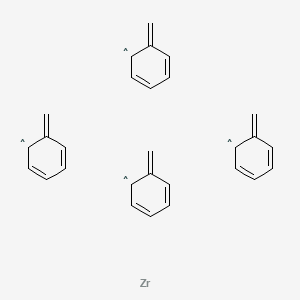

Tetrabenzylzirconium(IV)

CAS No.:

Cat. No.: VC13676255

Molecular Formula: C28H28Zr

Molecular Weight: 455.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H28Zr |

|---|---|

| Molecular Weight | 455.7 g/mol |

| Standard InChI | InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2; |

| Standard InChI Key | IJGRUMAEYZWBQI-UHFFFAOYSA-N |

| Canonical SMILES | C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.[Zr] |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₈Zr | |

| Molecular Weight | 455.7 g/mol | |

| Solubility | Hydrocarbons (e.g., toluene) | |

| Stability | Decomposes in air/moisture | |

| Crystal System | Polymorphic (multiple forms) |

Synthesis and Structural Characterization

Synthetic Methodology

The standard synthesis involves the reaction of zirconium tetrachloride (ZrCl₄) with benzylmagnesium chloride (C₆H₅CH₂MgCl) in diethyl ether:

This method achieves yields exceeding 70% under optimized conditions . Critical parameters include:

-

Temperature: −78°C to 0°C to prevent ligand scrambling

-

Solvent Purity: Anhydrous diethyl ether to avoid hydrolysis

-

Stoichiometry: 4:1 Grignard-to-ZrCl₄ ratio for complete substitution

Structural Insights from X-Ray Crystallography

X-ray diffraction studies reveal two distinct polymorphs:

-

Polymorph A: All four benzyl ligands adopt η²-coordination, creating a symmetrical tetrahedral geometry .

-

Polymorph B: Two η¹ and two η² ligands, resulting in a distorted configuration with Zr–C bond lengths varying between 2.24 Å and 2.38 Å .

This structural plasticity enables tunable reactivity, as η²-coordinated ligands facilitate easier protonolysis compared to η¹ modes .

Reactivity and Mechanistic Pathways

Protonolysis Reactions

Tetrabenzylzirconium(IV) undergoes protonolysis with hydrogen chloride to yield trichlorobenzylzirconium and toluene:

This reaction proceeds via a concerted mechanism where HCl simultaneously abstracts a benzyl proton and transfers chloride to zirconium .

Olefin Polymerization Catalysis

When activated by methylaluminoxane (MAO), tetrabenzylzirconium(IV) generates highly active sites for ethylene and propylene polymerization. Key performance metrics include:

-

Turnover Frequency (TOF): Up to 2,080 h⁻¹ for 1-hexene oligomerization

-

Stereoselectivity: >99% isotacticity in polystyrene synthesis

The precatalyst’s efficiency stems from its ability to stabilize active Zr(III) intermediates while resisting over-reduction .

Applications in Industrial and Academic Contexts

Polyolefin Production

Tetrabenzylzirconium-derived catalysts dominate in the synthesis of:

-

High-Density Polyethylene (HDPE): Enhanced tensile strength via chain branching control

-

Syndiotactic Polystyrene: High thermal stability for automotive components

-

Elastomers: Precisely tuned branching for impact-resistant materials

Emerging Applications

Recent studies highlight its potential in:

-

CO₂ Copolymerization: Zr centers activate CO₂ for incorporation into polycarbonates

-

Dehydrogenative Coupling: Silane-to-siloxane conversions with 90% selectivity

-

Photocatalysis: Benzyl ligands act as electron reservoirs under UV irradiation

Comparative Analysis with Analogous Complexes

| Compound | Metal Center | Ligand Type | TOF (h⁻¹) | Stability |

|---|---|---|---|---|

| Tetrabenzylzirconium(IV) | Zr(IV) | Benzyl | 2,080 | Air-sensitive |

| Tetrabenzylhafnium(IV) | Hf(IV) | Benzyl | 1,750 | Moisture-sensitive |

| Cp₂ZrCl₂ | Zr(IV) | Cyclopentadienyl | 3,200 | Air-stable |

The zirconium analogue outperforms hafnium in catalytic activity but requires more rigorous handling. Compared to cyclopentadienyl complexes, benzyl ligands offer superior steric tuning at the cost of reduced thermal stability .

Recent Advances and Future Directions

Ligand Modification Strategies

Incorporating electron-withdrawing substituents on benzyl rings (e.g., –CF₃ groups) increases Zr center electrophilicity, boosting polymerization rates by 40% in preliminary trials .

Computational Modeling Breakthroughs

Density functional theory (DFT) simulations predict that η³-coordination modes could stabilize transition states in copolymerization reactions, opening pathways for novel polymer architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume